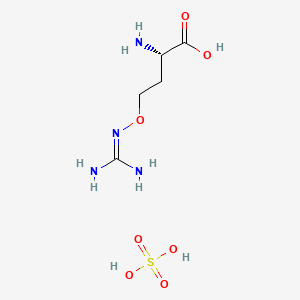
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.
Scientific Research Applications
Peptide Coupling and Enzymatic Substrate Synthesis
- A study by Brunel, Salmi, and Letourneux (2005) in "Tetrahedron Letters" highlights the use of a reagent, Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), which is efficient for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method facilitates the synthesis of various substituted amino acid derivatives, illustrating its usefulness in creating important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).
Isoxazolecarboxylates Synthesis
- Schenone et al. (1991) in the "Journal of Heterocyclic Chemistry" describe the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride, leading to high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters are then hydrolyzed to their corresponding carboxylic acids, showcasing a method for producing isoxazolecarboxylates (Schenone, Fossa, & Menozzi, 1991).
Polycation Hydrolysis and Biomaterial Applications
- Research by Ros et al. (2018) in "Macromolecules" investigates the hydrolytic stabilities of ester groups in polymers based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate. This study is significant for applications in biomaterials and wastewater treatment, providing insights into the tunability of polymer hydrolysis rates (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).
Hydrogel Formation for Drug Delivery and Tissue Engineering
- A study by Zhang et al. (2005) in "Biomaterials" presents a method using carbodiimide chemistry for creating pH-sensitive hydrogel membranes. This technique is applicable in drug delivery and tissue engineering, demonstrating the formation of ester bonds between hydroxyl and carboxyl groups in carboxymethyl dextran (CM-dextran) (Zhang, Tang, Bowyer, Eisenthal, & Hubble, 2005).
Surface Chemistry in Biochips and Biosensors
- The work of Wang et al. (2011) in "Langmuir" explores the EDC/NHS (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide/N-hydroxysuccinimide) activation of poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) brushes. This research is crucial for the performance of biochips, biosensors, and biomaterials, showing different activation mechanisms and amidation reactions on these surfaces (Wang, Yan, Liu, Zhou, & Xiao, 2011).
properties
CAS RN |
68097-61-0 |
|---|---|
Product Name |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-12-21-16-10-8-9-15(14-16)18-17(20)22-13-11-19(2)3;/h8-10,14H,4-7,11-13H2,1-3H3,(H,18,20);1H |
InChI Key |
OOBGSDAKPIVYGD-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















